molecular formula C14H15N5OS B11474887 4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine

4-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine

Cat. No.: B11474887
M. Wt: 301.37 g/mol
InChI Key: BCDCUVJLTWFLBH-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a cyclopentathiophene, a triazolopyrimidine, and a morpholine moiety. Its systematic name is quite a mouthful, so let’s break it down:

    Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl: This part describes the core structure, which includes a cyclopentathiophene and a triazolopyrimidine ring system.

    Morpholine: The morpholine group is attached to the triazolopyrimidine ring.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For example:

    Cyclopentathiophene Formation: Start with a suitable precursor containing a cyclopentene ring. Introduce sulfur to form the cyclopentathiophene ring.

    Triazolopyrimidine Formation: Combine the cyclopentathiophene with an appropriate triazole and pyrimidine precursor. Cyclize to form the triazolopyrimidine ring.

    Morpholine Attachment: Finally, react the triazolopyrimidine intermediate with morpholine to yield the desired compound.

Industrial Production:

Industrial-scale synthesis typically involves efficient and scalable methods, such as multistep processes or continuous flow chemistry.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo redox reactions due to its heterocyclic rings.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or other reactive sites.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role.

    Major Products: Various derivatives can form, including those with modified substituents or functional groups.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

    Chemical Biology: Study its interactions with biological macromolecules (proteins, nucleic acids).

    Materials Science: Explore its use in organic electronics or sensors.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by the compound.

    Pathways: Understand the signaling pathways influenced by its binding.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements.

    Similar Compounds:

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

4-(10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-7-yl)morpholine

InChI

InChI=1S/C14H15N5OS/c1-2-9-10(3-1)21-13-11(9)12-15-8-16-19(12)14(17-13)18-4-6-20-7-5-18/h8H,1-7H2

InChI Key

BCDCUVJLTWFLBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC=NN4C(=N3)N5CCOCC5

Origin of Product

United States

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